N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2S2/c1-2-17-27-28-21(33-17)25-16(30)11-32-22-26-18-14-5-3-4-6-15(14)24-19(18)20(31)29(22)13-9-7-12(23)8-10-13/h3-10,24H,2,11H2,1H3,(H,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWIGXSMQSYTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide represents a complex compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and antifungal activities based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a pyrimidoindole structure, which is known for its diverse biological activities. The presence of the thiadiazole ring is significant due to its established roles in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
-
Cytotoxicity Against Cancer Cell Lines :
- A series of 1,3,4-thiadiazole derivatives demonstrated significant inhibitory effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) with IC50 values often below 10 µM .
- In particular, derivatives such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide showed promising results against breast cancer cell lines with IC50 values lower than standard treatments like Imatinib .
- Mechanism of Action :
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial properties:
- Broad-Spectrum Activity :
- Structure–Activity Relationship (SAR) :
Antifungal Activity
Research has also indicated antifungal properties associated with thiadiazole derivatives:
- In Vitro Efficacy :
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is C16H17N5OS2. The compound features a thiadiazole moiety which is known for its diverse biological activities.
Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the thiadiazole ring.
- Coupling reactions with pyrimidine derivatives.
These methods are crucial for achieving high yields and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiadiazole and pyrimidine derivatives. For instance, related compounds have shown promising results against various cancer cell lines such as:
- SKNMC (Neuroblastoma)
- HT-29 (Colon cancer)
- PC3 (Prostate cancer)
In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in their structure enhances their effectiveness by increasing membrane permeability and disrupting bacterial cell walls .
Antioxidant Activity
Thiadiazole derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial for preventing cellular damage associated with various diseases .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal synthesized several thiadiazole derivatives and evaluated their anticancer efficacy through MTT assays. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity against cancer cells compared to standard drugs like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 1 | SKNMC | 10 | Doxorubicin |
| 2 | HT-29 | 15 | Doxorubicin |
| 3 | PC3 | 12 | Doxorubicin |
Antimicrobial Screening
Another case study focused on the antimicrobial activity of thiadiazole derivatives against various pathogens. The results showed that compounds with specific substituents displayed remarkable antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 18 |
| B | S. aureus | 20 |
| C | K. pneumoniae | 15 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is electron-deficient due to the electron-withdrawing effects of nitrogen and sulfur atoms, making it susceptible to nucleophilic substitution. Reactions often occur at the C-2 position (adjacent to sulfur):
Mechanistic Insight : The thiadiazole’s sulfur stabilizes transition states during nucleophilic attacks. For example, alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF .
Hydrolysis of the Acetamide Linker
The thioacetamide group (–S–CO–NH–) undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-((3-(4-fluorophenyl)-4-oxopyrimidoindol-2-yl)thio)acetic acid | 85% | |
| Basic Hydrolysis | NaOH (aq.), Δ | Sodium salt of the corresponding carboxylic acid | 78% |
Key Note : Hydrolysis rates depend on the steric hindrance around the carbonyl group. The fluorophenyl group slightly accelerates hydrolysis due to its electron-withdrawing effect.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether (–S–) can be oxidized to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 65% | |
| mCPBA | DCM, 0°C → RT | Sulfone derivative | 70% |
Mechanistic Pathway : Oxidation proceeds via a two-electron transfer mechanism, forming a sulfonium ion intermediate .
Cyclization Reactions
Intramolecular cyclization can occur between the pyrimidoindole’s NH group and the thioacetamide’s carbonyl:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PTSA (acid) | Toluene, reflux | Tetracyclic fused indolo-pyrimidine-thiadiazole | 55% | |
| DBU (base) | DMF, 80°C | Thiazolo-pyrimidoindole derivative | 60% |
Structural Impact : Cyclization enhances rigidity, potentially improving binding affinity in biological systems.
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 4-fluorophenyl group directs electrophiles to the para position relative to the fluorine:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(4-fluoro-3-nitrophenyl)-substituted derivative | 45% | |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated derivative | 50% |
Electronic Effects : Fluorine’s –I effect deactivates the ring but directs incoming electrophiles to the meta and para positions .
Functionalization of the Pyrimidoindole Core
The pyrimido[5,4-b]indole system participates in reactions typical of indole derivatives:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AcOH | 8-bromopyrimidoindole derivative | 70% | |
| Reductive Amination | R-NH₂, NaBH₃CN | N-alkylated pyrimidoindole | 65% |
Critical Research Findings
-
Biological Relevance : Sulfone derivatives (from oxidation) show enhanced kinase inhibition in in vitro assays .
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to acetamide hydrolysis.
-
Synthetic Utility : Alkylation at the thiadiazole ring improves solubility in lipid membranes, aiding drug delivery .
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compounds sharing the pyrimido[5,4-b]indole core but differing in substituents have been synthesized and studied:
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound introduces electronegativity and lipophilicity, which may improve membrane permeability compared to phenyl or 3-methoxyphenyl analogs .
- Synthetic Routes : The use of HATU (a coupling reagent) and reverse-phase chromatography ensures high purity, contrasting with methods like EDC/HOBt () or potassium carbonate-mediated reactions () for related thiadiazoles .
Thiadiazole-Acetamide Derivatives
Compounds with thiadiazole-acetamide backbones but divergent cores include:
Key Observations :
Role of Fluorine Substituents
The 4-fluorophenyl group distinguishes the target compound from analogs with methoxy () or chloro () substituents:
- Electronic Effects : Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions with target proteins compared to methoxy’s electron-donating nature .
Computational and Bioactivity Insights
- Molecular Docking : highlights docking poses of thiazole-acetamide derivatives, suggesting the thioacetamide bridge and heterocyclic cores are critical for binding to enzymatic active sites .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
- Thiadiazole core formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux in dry acetone with anhydrous K₂CO₃ (yields ~65–75%) .
- Pyrimidoindole-thioacetamide coupling : Utilizing a nucleophilic substitution reaction between the thiadiazole intermediate and the pyrimidoindole-thiol derivative in DMF at 80°C for 6–8 hours .
Q. Optimization Strategies :
- Flow chemistry : Reduces side reactions via precise temperature and reagent control, improving yield by 15–20% compared to batch methods .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
| Synthetic Step | Conditions | Yield Range | Key References |
|---|---|---|---|
| Thiadiazole formation | Reflux, K₂CO₃, dry acetone | 65–75% | |
| Pyrimidoindole coupling | DMF, 80°C, 6–8 hrs | 70–85% |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating bioactivity?
Methodological Answer:
- Anticancer Activity :
- Antimicrobial Screening :
- Enzyme Inhibition : Assess binding to kinases (e.g., EGFR) via fluorescence polarization .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield?
Methodological Answer: Bayesian optimization algorithms systematically explore parameter spaces (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example:
Q. Implementation Workflow :
Define parameter bounds.
Use Gaussian process models to predict yield.
Iteratively select high-yield conditions for validation.
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from:
Q. Example Data Comparison :
| Study | IC₅₀ (MCF-7) | MIC (S. aureus) | Key Variables |
|---|---|---|---|
| A | 12 μM | 32 μg/mL | 24-hr exposure, RPMI media |
| B | 28 μM | 64 μg/mL | 48-hr exposure, DMEM media |
Q. What molecular modeling approaches predict target interactions?
Methodological Answer:
Q. How to assess stability under varying storage and experimental conditions?
Methodological Answer:
Q. What structural modifications enhance bioactivity based on SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
